molecular formula C12H13NO2 B2486888 8-Ethoxy-2-methylquinolin-4-ol CAS No. 15644-92-5

8-Ethoxy-2-methylquinolin-4-ol

Cat. No. B2486888
CAS RN: 15644-92-5
M. Wt: 203.241
InChI Key: UMUSNRVQVVDWFV-UHFFFAOYSA-N
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Description

8-Ethoxy-2-methylquinolin-4-ol is a derivative of quinolinol . It is a methyl substituted quinolinol derivative that shows fungicidal property . It can also undergo complexation with transition metal complexes .


Synthesis Analysis

The synthesis of 8-Ethoxy-2-methylquinolin-4-ol and its derivatives can be achieved through various synthetic methodologies. For instance, the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been discussed in many publications . The synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles have been explored .


Molecular Structure Analysis

The molecular formula of 8-Ethoxy-2-methylquinolin-4-ol is C12H13NO2 . Its molecular weight is 203.24 . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, 4-Hydroxy-2-quinolones can undergo syntheses, reactions and form fused heterocycles . They have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Safety and Hazards

While specific safety and hazard information for 8-Ethoxy-2-methylquinolin-4-ol is not available in the retrieved resources, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

8-ethoxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSNRVQVVDWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1NC(=CC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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